molecular formula C16H14N2O4S B2694275 ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate CAS No. 1713164-26-1

ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate

Cat. No. B2694275
CAS RN: 1713164-26-1
M. Wt: 330.36
InChI Key: DHJZSFXGNXMKEA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, an amino group, a thiophene ring, and an isoindole ring with two carbonyl groups . It is likely to be used as an intermediate in organic synthesis .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Antimicrobial Activity : Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives exhibit significant antimicrobial properties. A study synthesized a series of these derivatives and assessed their antibacterial and antifungal activities, providing insights into their potential as antimicrobial agents (Spoorthy et al., 2021).
  • Antioxidant Properties : Research on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds has highlighted their pronounced antioxidant potential. These studies suggest their application in combating oxidative stress-related diseases (Raghavendra et al., 2016).

Anticancer Research

  • Tumor Cell Selectivity : Thiophene derivatives such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) have shown tumor-selective properties, preferentially inhibiting the proliferation of specific tumor cell types like leukemia/lymphoma, prostate, kidney, and hepatoma cells. This class of compounds exhibits significant anti-proliferative activity and tumor cell selectivity, indicating their potential in targeted cancer therapy (Thomas et al., 2017).

Synthetic Chemistry and Material Science

  • Gewald Reaction and Organocatalyzed Synthesis : The Gewald reaction, a cornerstone in thiophene synthesis, has been applied under organocatalyzed conditions to efficiently produce 2-amino-3-carboxamide derivatives of thiophene. This method highlights the versatility and efficiency of synthesizing thiophene derivatives, crucial for further pharmacological and material science research (Abaee & Cheraghi, 2013).
  • Crystal Structure Analysis : Advanced studies have determined the crystal and molecular structures of related thiophene derivatives, providing essential data for the development of novel materials with specific electronic or optical properties. These analyses contribute to the understanding of molecular interactions and the design of new compounds with desired physical and chemical characteristics (Pekparlak et al., 2018).

properties

IUPAC Name

ethyl 2-amino-5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-22-16(21)12-7-9(23-13(12)17)8-18-14(19)10-5-3-4-6-11(10)15(18)20/h3-7H,2,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJZSFXGNXMKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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